molecular formula C10H12N2O3S B1295997 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide CAS No. 36090-27-4

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No. B1295997
CAS RN: 36090-27-4
M. Wt: 240.28 g/mol
InChI Key: LYEJSYHEDLGIFI-UHFFFAOYSA-N
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Description

The compound 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is a sulfonamide derivative that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. Sulfonamides are known for their wide range of pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of suitable amines with sulfonamide groups. For instance, the synthesis of Co(II) and Ni(II) complexes containing a sulfonamide Schiff base was achieved through a reaction involving 4-((3-ethoxy-2-hydroxy benzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide . Similarly, chlorinated pyrrolidinone-bearing benzenesulfonamides were synthesized from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating the versatility of sulfonamide chemistry .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a sulfonamide Schiff base was confirmed by single crystal X-ray diffraction (XRD) . In another study, the structural and spectroscopic properties of a sulfonamide compound were characterized by FT-IR, NMR, UV–Vis, and X-ray single crystal techniques, providing detailed insights into the molecular geometry and electronic properties .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes and binding to enzymes as inhibitors . These reactions are crucial for their biological activities, such as antibacterial and anticancer effects, as well as their potential use as therapeutic agents targeting specific enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, including their solubility, stability, and reactivity, are essential for their biological applications. Computational studies, such as density functional theory (DFT) calculations, can predict these properties and help in understanding the behavior of these compounds in biological systems . Additionally, the antimicrobial activity and molecular docking studies provide insights into the interaction of these compounds with biological targets .

Scientific Research Applications

Photophysicochemical Properties and Photocatalytic Applications

  • Photophysical and Photochemical Properties: Zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives, including compounds related to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, has been studied for its photophysical and photochemical properties. These compounds exhibit photosensitizing abilities suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Antiproliferative Activity

  • Anticancer Potential: N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, structurally related to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, have been synthesized and shown to have significant antiproliferative activity against various cancer cell lines. This suggests potential applications in developing new anticancer agents (Motavallizadeh et al., 2014).

Antimicrotubule Agents

  • Antimicrotubule Activity: Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and related sulfonamides have been designed as potent antimicrotubule agents. They exhibit antiproliferative activity and block cell cycle progression, suggesting their utility in cancer therapy (Gagné-Boulet et al., 2021).

Antimicrobial Activity

  • New Antimicrobial Agents: Novel derivatives of benzenesulfonamide, including those structurally similar to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, have been synthesized and evaluated for antimicrobial activity against a range of bacterial and fungal strains. This highlights their potential as new antimicrobial agents (Hassan et al., 2009).

Anticancer Activity

  • Novel Indenopyridine Derivatives: Research on new 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives, related to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, has demonstrated significant anticancer activity, suggesting potential in cancer treatment (Ghorab & Al-Said, 2012).

Human Carbonic Anhydrase Inhibitors

  • Carbonic Anhydrase Inhibition: Pyrrolidinone-based chlorinated benzenesulfonamide derivatives have been found to exhibit high affinity against cancer-related carbonic anhydrases, indicating potential for development as carbonic anhydrase inhibitors (Balandis et al., 2020).

Future Directions

The future directions of research involving 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide are not explicitly detailed in the search results .

properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEJSYHEDLGIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189672
Record name Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide

CAS RN

36090-27-4
Record name Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036090274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Gagne-Boulet, C Bouzriba, ACC Alvarez… - European Journal of …, 2021 - Elsevier
We recently designed and prepared new families of potent antimicrotubule agents designated as N-phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB–SOs) and phenyl 4-(2-…
Number of citations: 8 www.sciencedirect.com
KJ Okolotowicz, M Dwyer, D Ryan, J Cheng… - Bioorganic & Medicinal …, 2018 - Elsevier
For adult women in the United States, breast cancer is the most prevalent form of cancer. Compounds that target dysregulated signal transduction can be efficacious anti-cancer …
Number of citations: 25 www.sciencedirect.com
M Gagné-Bouleta, C Bouzribaa, ACC Alvareza… - … et de réplication de l'ADN, 2021
Number of citations: 0
FF Yong, M Azri, YED Lim, YC Teo - Tetrahedron, 2020 - Elsevier
A practical and efficient strategy has been developed for the cross-coupling of N,N-dibenzyl-4-iodobenzenesulfonamide with nitrogen nucleophiles using 0.5–20 mol% of CuI under …
Number of citations: 3 www.sciencedirect.com
A Kumar, P Agarwal, E Rathi, SG Kini - Journal of Biomolecular …, 2022 - Taylor & Francis
Human carbonic anhydrase (hCA) belongs to a superfamily of metalloenzymes that reversibly catalyse the hydration of carbon dioxide to give bicarbonate (HCO 3 − ) and proton (H + ). …
Number of citations: 5 www.tandfonline.com
B Villemagne, M Flipo, N Blondiaux… - Journal of medicinal …, 2014 - ACS Publications
Tuberculosis remains a major cause of mortality and morbidity, killing each year more than one million people. Although the combined use of first line antibiotics (isoniazid, rifampicin, …
Number of citations: 73 pubs.acs.org
S Fortin, C Bouzriba, M Gagné-Boulet… - 2021 - Elsevier
Number of citations: 0

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